methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate
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Overview
Description
methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.385 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate typically involves the reaction of 3-(2-amino-2-methylpropyl)benzoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic reactions, and form complexes with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-2-methylpropyl)benzoic acid methyl ester
- 3-(2-tert-Butoxycarbonylamino-2-methylpropyl)benzoic acid
- Benzoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methylpropyl]-, methyl ester
Uniqueness
methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate is unique due to its specific tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in organic synthesis and pharmaceutical development .
Properties
CAS No. |
808769-12-2 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-17(4,5)11-12-8-7-9-13(10-12)14(19)21-6/h7-10H,11H2,1-6H3,(H,18,20) |
InChI Key |
JNDQVKXBGOMTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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